N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide, also known as FIIN-3, is a small molecule inhibitor that targets the tyrosine kinase activity of fibroblast growth factor receptor (FGFR) proteins. FGFRs are a family of receptor tyrosine kinases that play critical roles in various biological processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling has been implicated in the pathogenesis of a wide range of human diseases, including cancer, skeletal dysplasia, and developmental disorders. As such, FGFR inhibitors like FIIN-3 have emerged as promising therapeutic agents for these conditions.
Mechanism of Action
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide works by binding to the ATP-binding pocket of FGFRs and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and survival pathways that are dysregulated in cancer and skeletal dysplasia cells.
Biochemical and Physiological Effects
In addition to its anti-tumor and bone-strengthening effects, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been found to have other biochemical and physiological effects. For example, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis (cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels) in tumor models. N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has also been found to improve glucose tolerance and insulin sensitivity in mice, suggesting a potential role in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high potency and selectivity for FGFRs. This allows for more specific targeting of FGFR signaling pathways without affecting other cellular processes. However, one limitation of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is its relatively short half-life in vivo, which may require frequent dosing or the use of alternative administration routes.
Future Directions
There are several future directions for the development and application of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another area of research is the identification of biomarkers that can predict the response to N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide treatment in different cancer types. Additionally, the development of more stable and bioavailable forms of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide may improve its clinical utility. Finally, the potential role of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide in the treatment of other diseases beyond cancer and skeletal dysplasia, such as diabetes, warrants further investigation.
Conclusion
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a promising small molecule inhibitor of FGFRs that has shown efficacy in preclinical models of various diseases. Its high potency and selectivity make it a valuable tool for studying FGFR signaling pathways and developing targeted therapies for FGFR-driven diseases. Further research is needed to fully understand the potential of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide and to optimize its clinical utility.
Scientific Research Applications
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied in preclinical models of various cancers and skeletal dysplasias that are driven by aberrant FGFR signaling. In these studies, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the proliferation and survival of cancer cells and to improve bone growth and mineralization in skeletal dysplasia models. Furthermore, N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has been found to be more potent and selective than other FGFR inhibitors currently in clinical development.
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c26-21(17-12-15-4-1-2-5-19(15)30-23(17)28)24-16-8-7-14-9-10-25(18(14)13-16)22(27)20-6-3-11-29-20/h1-8,11-13H,9-10H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJKZJOLLWYNGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-oxo-2H-chromene-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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